
Ethyl 5-(3-Quinolyl)isoxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “MFCD32708773” is a chemical entity with unique properties and applications. It is known for its stability and reactivity, making it a valuable compound in various scientific and industrial fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of “MFCD32708773” involves a series of chemical reactions under controlled conditions. The synthetic route typically includes the use of specific reagents and catalysts to achieve the desired product. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to ensure high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of “MFCD32708773” is scaled up using large reactors and continuous flow processes. The methods are designed to be cost-effective and environmentally friendly, ensuring minimal waste and energy consumption. The industrial production also involves rigorous quality control measures to maintain the consistency and quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
“MFCD32708773” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents to convert “MFCD32708773” into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of “MFCD32708773” with altered functional groups, which can be used in further chemical synthesis or applications .
Aplicaciones Científicas De Investigación
“MFCD32708773” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: “MFCD32708773” is used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of “MFCD32708773” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological responses, depending on the target and the context of the application .
Propiedades
Fórmula molecular |
C15H12N2O3 |
|---|---|
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
ethyl 5-quinolin-3-yl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C15H12N2O3/c1-2-19-15(18)13-8-14(20-17-13)11-7-10-5-3-4-6-12(10)16-9-11/h3-9H,2H2,1H3 |
Clave InChI |
LUGOFYCNTDAGOO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NOC(=C1)C2=CC3=CC=CC=C3N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




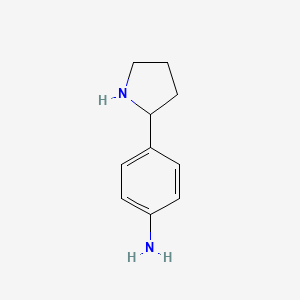
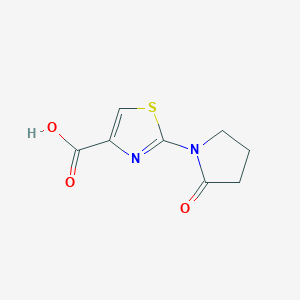

![3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one](/img/structure/B13699656.png)
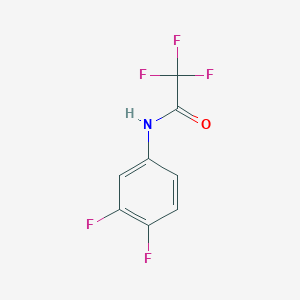
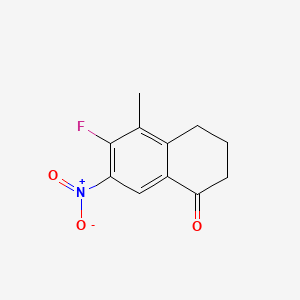
![2-Boc-octahydro-1H-cyclopenta[c]pyridin-5-ol](/img/structure/B13699678.png)
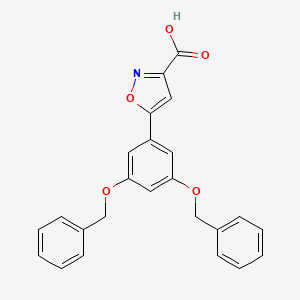
![6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13699688.png)
![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13699696.png)


